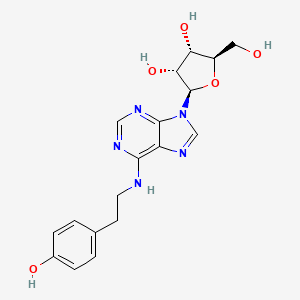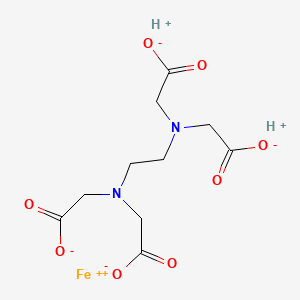
Iron-EDTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-EDTA, also known as iron(III) ethylenediaminetetraacetic acid, is a coordination complex of iron with ethylenediaminetetraacetic acid. Ethylenediaminetetraacetic acid is a hexadentate ligand, meaning it can form six bonds with a metal ion. This compound is widely used in various fields due to its ability to chelate metal ions, making it useful in applications ranging from agriculture to medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron(III) ethylenediaminetetraacetic acid typically involves the reaction of ethylenediaminetetraacetic acid with iron(III) chloride. The process begins by dissolving ethylenediaminetetraacetic acid disodium dihydrate in water, followed by the addition of sodium hydroxide to adjust the pH. Iron(III) chloride hexahydrate is then added to the solution, and the mixture is gently heated until the solid dissolves. The solution is then cooled, and the precipitate is collected by filtration .
Industrial Production Methods: In industrial settings, the production of iron(III) ethylenediaminetetraacetic acid follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Iron(III) ethylenediaminetetraacetic acid undergoes various chemical reactions, including complexation, redox reactions, and substitution reactions. The complexation reaction involves the formation of a stable complex between iron and ethylenediaminetetraacetic acid. In redox reactions, iron can change its oxidation state, typically between +2 and +3. Substitution reactions involve the replacement of one ligand in the complex with another.
Common Reagents and Conditions: Common reagents used in reactions with iron(III) ethylenediaminetetraacetic acid include sodium hydroxide, sulfuric acid, and various metal salts. The reactions are typically carried out in aqueous solutions, and the pH is carefully controlled to ensure the stability of the complex .
Major Products Formed: The major products formed from reactions involving iron(III) ethylenediaminetetraacetic acid depend on the specific reaction conditions. For example, in complexation reactions, the primary product is the iron(III) ethylenediaminetetraacetic acid complex. In redox reactions, the products can include iron(II) complexes and free ethylenediaminetetraacetic acid.
Scientific Research Applications
Iron(III) ethylenediaminetetraacetic acid has numerous applications in scientific research. In chemistry, it is used as a chelating agent to sequester metal ions in solution, which is useful in various analytical techniques. In biology, it is used to study metal ion transport and metabolism. In medicine, iron(III) ethylenediaminetetraacetic acid is used in chelation therapy to remove excess iron from the body. In industry, it is used in water treatment to prevent the precipitation of metal ions and in agriculture to provide a source of iron for plants .
Mechanism of Action
The mechanism of action of iron(III) ethylenediaminetetraacetic acid involves the formation of a stable complex between iron and ethylenediaminetetraacetic acid. This complexation prevents the iron from participating in unwanted chemical reactions. In biological systems, the complex can be transported across cell membranes, where it can release the iron in a controlled manner. The molecular targets and pathways involved in this process include various transport proteins and enzymes that facilitate the uptake and release of iron .
Comparison with Similar Compounds
Iron(III) ethylenediaminetetraacetic acid is unique in its ability to form stable complexes with iron, making it highly effective in applications requiring the sequestration of iron ions. Similar compounds include diethylenetriaminepentaacetic acid (DTPA), nitrilotriacetic acid (NTA), and ethylenediaminedisuccinic acid (EDDS). These compounds also form complexes with metal ions but differ in their binding affinities and stability. For example, diethylenetriaminepentaacetic acid forms more stable complexes than ethylenediaminetetraacetic acid, while ethylenediaminedisuccinic acid is more biodegradable .
Properties
CAS No. |
21393-59-9 |
|---|---|
Molecular Formula |
C10H12FeN2O8.2H C10H14FeN2O8 |
Molecular Weight |
346.07 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;iron(2+) |
InChI |
InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
JVXHQHGWBAHSSF-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Related CAS |
15651-72-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

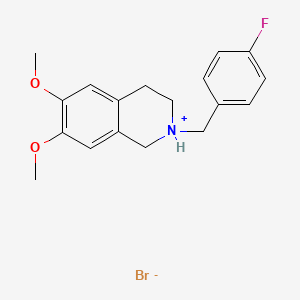
![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


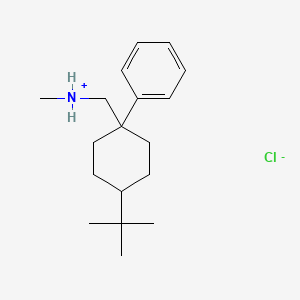
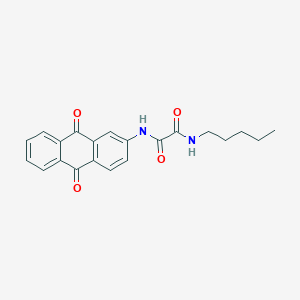
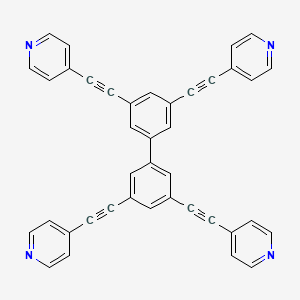
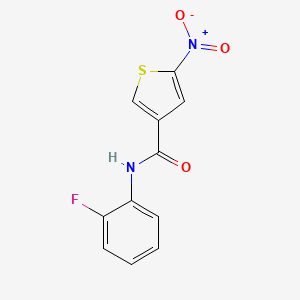
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
